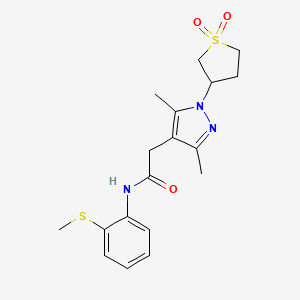
2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermal and Structural Studies
Research by Karthik et al. (2021) on a related compound, focusing on its thermal, optical, etching, and structural properties, demonstrated the importance of detailed characterization for understanding the molecular interactions and stability of such chemicals. This study employed spectroscopic techniques, X-ray diffraction, and theoretical calculations to elucidate the structure and behavior of the compound under various conditions, highlighting the significance of these methodologies in the development and application of chemical substances in scientific research (Karthik et al., 2021).
Synthesis and Application in Organic Chemistry
Moskvina et al. (2015) discussed the condensation reactions of related compounds, leading to the formation of heterocyclic structures with potential medicinal applications. This study illustrates the versatility of such compounds in synthesizing new molecular structures, contributing to the field of medicinal chemistry and drug design (Moskvina et al., 2015).
Antibacterial Activity Research
Merugu et al. (2010) explored the antibacterial properties of related compounds, indicating the potential of these chemicals in developing new antimicrobial agents. Such studies are crucial for identifying new therapeutic options against resistant bacterial strains, showcasing the application of these compounds in addressing public health challenges (Merugu et al., 2010).
Wound-Healing Potential
Research by Vinaya et al. (2009) on derivatives of related compounds evaluated their wound-healing activity in vivo, demonstrating significant benefits. This research underscores the potential of such compounds in developing treatments for wound care, contributing to the field of regenerative medicine and therapeutic applications (Vinaya et al., 2009).
Antimicrobial and Synthetic Applications
Further studies have examined the synthesis of related compounds and their antimicrobial activities, highlighting their broad-spectrum efficacy against various microbial strains. These investigations provide a foundation for the development of new antimicrobial agents, emphasizing the importance of chemical synthesis in the discovery of potential therapeutic agents (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-12-21-7-4-17(22-12)26-14-5-8-23(9-6-14)18(24)11-25-16-3-2-13(19)10-15(16)20/h2-4,7,10,14H,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEASLRNZJEOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)
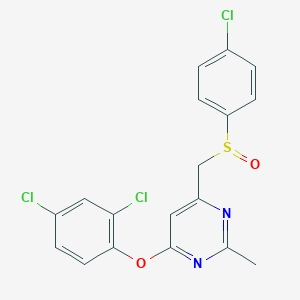
![Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2477146.png)
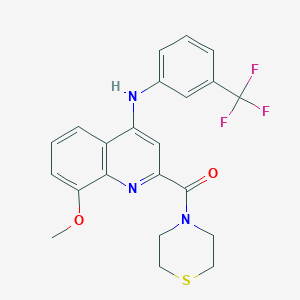

![2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate](/img/structure/B2477151.png)
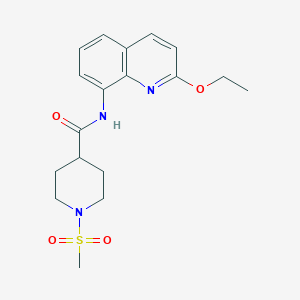
![4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one](/img/structure/B2477154.png)
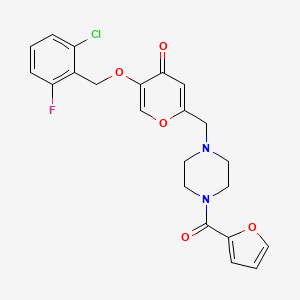
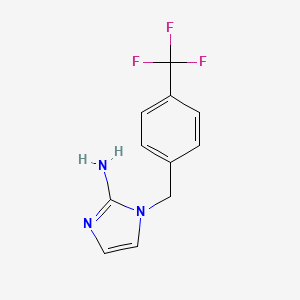
![(3,4-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2477160.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)
